2,4-Dichloroquinazoline-5-carbonitrile 2,4-Dichloroquinazoline-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15970798
InChI: InChI=1S/C9H3Cl2N3/c10-8-7-5(4-12)2-1-3-6(7)13-9(11)14-8/h1-3H
SMILES:
Molecular Formula: C9H3Cl2N3
Molecular Weight: 224.04 g/mol

2,4-Dichloroquinazoline-5-carbonitrile

CAS No.:

Cat. No.: VC15970798

Molecular Formula: C9H3Cl2N3

Molecular Weight: 224.04 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloroquinazoline-5-carbonitrile -

Specification

Molecular Formula C9H3Cl2N3
Molecular Weight 224.04 g/mol
IUPAC Name 2,4-dichloroquinazoline-5-carbonitrile
Standard InChI InChI=1S/C9H3Cl2N3/c10-8-7-5(4-12)2-1-3-6(7)13-9(11)14-8/h1-3H
Standard InChI Key BULMVQCJSFIFJO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,4-Dichloroquinazoline-5-carbonitrile belongs to the quinazoline family, a bicyclic system comprising fused benzene and pyrimidine rings. Its molecular formula is C₉H₃Cl₂N₃, with a molecular weight of 224.05 g/mol. The substitution pattern—chlorine atoms at positions 2 and 4, and a cyano group at position 5—confers distinct electronic and steric properties. X-ray crystallography studies of analogous compounds suggest a planar quinazoline core with bond angles and lengths consistent with aromatic systems .

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1823921-32-9
Molecular FormulaC₉H₃Cl₂N₃
Molecular Weight224.05 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO, DMF; insoluble in water
Melting Point198–202°C (dec.)

Synthetic Methodologies

Cyclization of Anthranilonitrile Derivatives

The most efficient route involves the cyclization of anthranilonitrile precursors using bis(trichloromethyl) carbonate (BTC) and catalytic triphenylphosphine oxide (Ph₃PO). This one-pot method, optimized at 100–130°C, achieves yields up to 85% . The mechanism proceeds via intermediate chlorophosphonium species, enabling sequential chlorination at C2 and C4 (Scheme 1) .

Scheme 1: Proposed mechanism for BTC/Ph₃PO-mediated cyclization

  • Anthranilonitrile reacts with BTC to form a trichloroimidate intermediate.

  • Ph₃PO coordinates to BTC, generating reactive chlorinating agents.

  • Sequential electrophilic aromatic substitution installs Cl atoms at C2 and C4.

Table 2: Comparison of Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)
BTC/Ph₃PO cyclization BTC, Ph₃PO100–13085
Halogen exchange PCl₅, CNBr80–10072

Industrial-Scale Production

Industrial protocols emphasize solvent optimization (e.g., chlorobenzene) and stoichiometric control to minimize byproducts. Continuous flow reactors enhance reproducibility, with purity exceeding 95% as confirmed by HPLC .

Reactivity and Functionalization

Nucleophilic Substitution

The C2 and C4 chlorine atoms are susceptible to nucleophilic displacement. Primary and secondary amines yield 2,4-diamino derivatives, while thiols produce thioether analogs. Kinetic studies reveal C4 chlorine is more reactive due to reduced steric hindrance .

Cyano Group Transformations

The C5 cyano group participates in:

  • Hydrolysis: Catalyzed by HCl/EtOH to form carboxamides.

  • Reduction: LiAlH₄ reduces the cyano group to an aminomethyl moiety, enabling further functionalization .

Pharmaceutical Applications

Kinase Inhibition

Quinazoline derivatives exhibit potent inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Molecular docking studies suggest the C5 cyano group enhances binding affinity by forming hydrogen bonds with kinase active sites .

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate IC₅₀ values of 1.2–3.8 μM. Mechanistic studies indicate apoptosis induction via caspase-3 activation .

Table 3: Biological Activity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-71.2Caspase-3 activation
A5493.8G0/G1 cell cycle arrest

Future Directions

Targeted Drug Delivery

Conjugation with nanoparticle carriers (e.g., liposomes) could enhance tumor-specific uptake and reduce systemic toxicity. Preliminary in vivo studies in murine models show a 40% reduction in tumor volume versus free drug .

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral quinazoline derivatives remains an open challenge. Organocatalytic methods using thiourea catalysts are under investigation .

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